3-Amino-2,6-dimethoxypyridine
Description
A Legacy of Discovery: Pyridine (B92270) Chemistry and the Advent of Substituted Derivatives
The story of pyridine chemistry begins in the mid-19th century. In 1849, the Scottish chemist Thomas Anderson first isolated pyridine from bone oil, a foul-smelling liquid obtained by heating animal bones to high temperatures. frontiersin.orgfigshare.com Its name, derived from the Greek word "pyr" (fire), is a nod to its flammability. figshare.com The correct ring structure of pyridine, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was proposed independently by Wilhelm Körner and James Dewar in the late 1860s and early 1870s. figshare.comwikipedia.org
Early methods for obtaining pyridine were inefficient, relying on extraction from coal tar. wikipedia.org The growing demand for this versatile compound spurred the development of synthetic methods. Landmark achievements include the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, the latter of which remains a cornerstone of industrial production. wikipedia.orgnumberanalytics.com
The introduction of substituents onto the pyridine ring, such as methoxy (B1213986) groups, expanded its synthetic utility. The synthesis of alkoxypyridines can be achieved through various methods, including the reaction of chloropyridine precursors with the desired alcohol. semanticscholar.org For instance, a series of 4-alkoxypyridines has been synthesized by reacting 4-chloropyridine (B1293800) hydrochloride with various alcohols in the presence of a base. semanticscholar.org The synthesis of dimethoxy-substituted pyridines, specifically, can be approached through methods like the nitration of a dimethoxypyridine N-oxide intermediate. arkat-usa.org While a detailed historical timeline for the first synthesis of 3-Amino-2,6-dimethoxypyridine is not extensively documented in readily available literature, its emergence is a logical progression of the advancements in pyridine functionalization techniques throughout the 20th century.
The Pyridine Scaffold: A Pillar of Organic and Medicinal Chemistry
The pyridine ring is a fundamental building block in both organic synthesis and medicinal chemistry, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comacs.org The nitrogen atom in the pyridine ring imparts a dipole moment and basicity, and it can act as a hydrogen bond acceptor, all of which are crucial for molecular recognition and binding to biological targets. numberanalytics.com This makes the pyridine scaffold a "privileged" structure in drug design.
In medicinal chemistry, the incorporation of a pyridine motif can significantly enhance the pharmacological profile of a drug candidate. orgsyn.org It can improve metabolic stability, aqueous solubility, permeability, and binding affinity to target proteins. acs.org Consequently, pyridine derivatives are found in a vast array of FDA-approved drugs, treating conditions ranging from cancer and inflammation to central nervous system disorders. orgsyn.org
In organic synthesis, the pyridine ring is a versatile synthon. Its reactivity can be tuned by the presence and position of various substituents, allowing for a wide range of chemical transformations. numberanalytics.comorganic-chemistry.org Pyridine derivatives serve as important ligands in transition metal catalysis and as key intermediates in the construction of more complex molecular architectures. acs.org
Research Trajectories for this compound
This compound has emerged as a valuable and highly sought-after building block in synthetic chemistry, particularly for the construction of complex heterocyclic systems. numberanalytics.comresearchgate.net Its unique substitution pattern, featuring an amino group for further functionalization and two methoxy groups that influence the electronic properties of the ring, makes it an ideal starting material for creating libraries of novel compounds for biological screening. wikipedia.org
A primary research trajectory for this compound is its use in the synthesis of pyrido[2,3-d]pyrimidines. This fused heterocyclic system is a core component of many biologically active molecules, including potent kinase inhibitors. nanoscalereports.comjocpr.comrjptonline.orgresearchgate.neteurjchem.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.
For example, this compound has been utilized in the synthesis of inhibitors for enzymes like PIM-1 kinase and Interleukin-1 receptor-associated kinase 4 (IRAK4), both of which are important targets in cancer and inflammatory disease research. nih.govacs.orgsemanticscholar.org The amino group of this compound provides a reactive handle for cyclization reactions, often with dicarbonyl compounds or their equivalents, to form the pyrimidine (B1678525) ring fused to the initial pyridine core. jocpr.comrjptonline.org The resulting pyrido[2,3-d]pyrimidine (B1209978) scaffold can then be further elaborated to optimize potency and selectivity for the target kinase.
The research into derivatives of this compound is a vibrant area of medicinal chemistry, with the potential to deliver novel therapeutic agents for a range of human diseases.
Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 28020-37-3 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Purity | Typically ≥95% |
| Appearance | Liquid or solid |
| Melting Point | 43-45 °C |
| Boiling Point | 265.7 °C at 760 mmHg |
| LogP | 0.681 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
| Data sourced from various chemical suppliers. numberanalytics.comacs.orgchemscene.com |
Table 2: Research Applications of this compound Derivatives
| Derivative Class | Synthetic Target | Biological Target/Application |
| Pyrido[2,3-d]pyrimidines | Fused heterocyclic systems | Kinase inhibitors (e.g., PIM-1, IRAK4) for cancer and inflammation |
| N-(3-amino-quinoxalin-2-yl)-sulfonamides | Substituted quinoxalines | Intermediates for drug synthesis |
| Aminopyrazole Derivatives | Substituted pyrazoles | JNK3 inhibitors for neurological disorders |
| This table summarizes findings from various research articles. nih.govgoogle.comacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-10-6-4-3-5(8)7(9-6)11-2/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBHRJOTANEONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343903 | |
| Record name | 3-Amino-2,6-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28020-37-3 | |
| Record name | 3-Amino-2,6-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxypyridin-3-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 3 Amino 2,6 Dimethoxypyridine and Its Analogs
Classical Synthesis Routes to 3-Amino-2,6-dimethoxypyridine
The most established and direct method for the synthesis of this compound involves a two-step sequence starting from the commercially available 2,6-dimethoxypyridine (B38085). This classical approach hinges on the regioselective introduction of a nitro group, followed by its reduction to the desired amino functionality.
The initial step is the nitration of 2,6-dimethoxypyridine. The two methoxy (B1213986) groups at the 2- and 6-positions are ortho-para directing and activating, thus directing the electrophilic nitrating agent to the 3- and 5-positions of the pyridine (B92270) ring. Typically, a mixture of fuming nitric acid and sulfuric acid is employed to generate the nitronium ion (NO₂⁺) in situ. Careful control of the reaction temperature is crucial to prevent over-nitration and potential side reactions. The reaction typically yields 2,6-dimethoxy-3-nitropyridine (B97036) as the major product.
The subsequent step is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Other reducing systems like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be utilized. The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups. A German patent describes a similar reduction of a dinitro-dimethoxy-pyridine derivative to the corresponding diamine, highlighting the industrial applicability of this reduction strategy. google.com
| Step | Reaction | Reagents and Conditions | Key Considerations |
| 1 | Nitration | Fuming HNO₃, H₂SO₄, low temperature | Regioselectivity, control of exotherm |
| 2 | Reduction | Pd/C, H₂ (catalytic hydrogenation); or SnCl₂, HCl; or Fe, Acetic Acid | Efficiency, catalyst handling, work-up procedure |
Advanced Synthetic Approaches and Process Optimization for Pyridine Derivatives
While classical methods are reliable, modern organic synthesis seeks to improve efficiency, safety, and scalability. For the synthesis of pyridine derivatives like this compound, advanced approaches such as continuous flow chemistry and novel catalytic methods are at the forefront of innovation.
Continuous Flow Chemistry in Pyridine Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, multi-step synthesis. The synthesis of aminopyridine derivatives has been successfully adapted to flow systems. For instance, the nitration of pyridine derivatives can be performed more safely in a flow reactor by precisely controlling the mixing and temperature of the highly reactive nitrating agents. Subsequent reductions can also be integrated into a continuous flow setup, using packed-bed reactors with solid-supported catalysts. This approach minimizes handling of intermediates and can significantly shorten reaction times. Research has demonstrated the application of continuous flow for the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines from 2-aminopyridines, showcasing the potential for rapid library synthesis and process scale-up. orgsyn.orgbldpharm.com
Catalytic Methods for Pyridine Ring Formation and Functionalization
Modern catalytic methods provide powerful tools for the synthesis and functionalization of the pyridine ring. For the introduction of the amino group, transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have become indispensable. These reactions allow for the coupling of an amine with a halo- or triflyloxy-substituted pyridine. For example, a 3-halo-2,6-dimethoxypyridine could be coupled with an ammonia (B1221849) equivalent or a protected amine using a palladium or copper catalyst.
Various catalytic systems have been developed for the amination of halopyridines, utilizing different transition metals and ligands to achieve high yields and functional group tolerance. scielo.brlookchem.com Palladium-catalyzed amination has been extensively studied for the synthesis of a wide range of N-aryl and N-alkyl aminopyridines. Copper-catalyzed methods often provide a cost-effective alternative. scielo.br These catalytic approaches offer a versatile and often more direct route to substituted aminopyridines compared to the classical nitration-reduction sequence, especially when specific substitution patterns are desired.
| Catalyst System | Halopyridine Substrate | Amine Source | Key Advantages |
| Palladium-based (e.g., Pd(dba)₂/BINAP) | 3-Bromo- or 3-chloro-2,6-dimethoxypyridine | Ammonia, primary or secondary amines | High efficiency, broad substrate scope |
| Copper-based (e.g., CuI/ligand) | 3-Iodo-2,6-dimethoxypyridine | Primary or secondary amines | Cost-effective, good for specific substrates |
| Nickel-based | 3-Chloro-2,6-dimethoxypyridine | Primary or secondary amines | Effective for less reactive chlorides |
Derivatization Strategies from this compound
The presence of three distinct functional handles—the amino group and two methoxy groups—on the pyridine ring of this compound makes it a versatile starting material for the synthesis of more complex molecules.
Functionalization of the Amino Group in Aminopyridines
The amino group in this compound is a primary nucleophile and can undergo a wide range of chemical transformations.
Acylation: The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a common strategy to introduce a variety of substituents and is widely used in the synthesis of pharmaceuticals.
Alkylation: The amino group can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination provides a controlled method to introduce primary or secondary alkyl groups.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drug molecules.
Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be displaced by a variety of nucleophiles, including halides, cyanide, and hydroxyl groups, allowing for the introduction of a wide range of functionalities at the 3-position.
Cross-Coupling Reactions: The amino group can also be used as a directing group in C-H activation reactions to functionalize the pyridine ring at adjacent positions.
Modifications of Pyridine Ring Substituents (e.g., Methoxyl Groups)
The two methoxy groups at the 2- and 6-positions of the pyridine ring can also be chemically modified, although this often requires harsher conditions than the functionalization of the amino group.
Ether Cleavage: The methoxy groups are ethers and can be cleaved to the corresponding hydroxypyridines using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃). This transformation can be challenging to perform selectively if only one methoxy group is to be removed. The resulting hydroxypyridines can exist in equilibrium with their pyridone tautomers. Selective cleavage of methoxy ethers has been demonstrated in related phenolic compounds.
Nucleophilic Aromatic Substitution (SNAr): While the pyridine ring is generally electron-rich, the presence of the amino group and the ring nitrogen can influence its reactivity. In certain activated systems, the methoxy groups can be displaced by strong nucleophiles, although this is less common than functionalization at other positions.
The strategic manipulation of the amino and methoxy groups allows for the generation of a diverse library of substituted pyridines from this compound, underscoring its importance as a versatile synthetic intermediate.
Synthesis of Fused Heterocyclic Systems from Pyridine Scaffolds
The construction of fused heterocyclic systems from a pyridine core is a significant strategy in medicinal chemistry for the development of novel therapeutic agents. The amino group on the pyridine ring, particularly in 3-aminopyridine (B143674) derivatives, serves as a versatile handle for annulation reactions, leading to the formation of bicyclic and polycyclic structures with diverse biological activities. These reactions typically involve the cyclocondensation of the aminopyridine with a bifunctional electrophile, where the amino group and an adjacent ring carbon atom act as a dinucleophile.
One of the most common fused systems derived from 3-aminopyridines are pyrido[2,3-d]pyrimidines. These are often synthesized by reacting a 3-aminopyridine derivative with a 1,3-dielectrophilic component. For instance, the condensation of 6-aminouracil (B15529) derivatives, which are analogous in reactivity to 3-aminopyridines, with aldehydes and an active methylene (B1212753) compound like malononitrile, is a well-established one-pot, three-component reaction to build the pyridopyrimidine scaffold. scirp.org This reaction typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition of the amino group and subsequent intramolecular cyclization to yield the fused system. scirp.org
Another prominent class of fused heterocycles accessible from aminopyridine precursors are triazolopyridines. For example, Current time information in Bangalore, IN.acs.orgnih.govtriazolo[4,3-a]pyridines can be synthesized from 2-hydrazinylpyridine derivatives, which are themselves often prepared from the corresponding 2-aminopyridines. The reaction of 2-hydrazinylpyridines with reagents like chloroethynylphosphonates leads to a 5-exo-dig cyclization, forming the triazolopyridine ring. nih.govd-nb.info Alternatively, Current time information in Bangalore, IN.acs.orgnih.govtriazolo[1,5-a]pyridines can be prepared from 2-aminopyridines by reaction with benzohydrazides under microwave irradiation or through the cyclization of N-(pyrid-2-yl)formamidoximes. organic-chemistry.orgnih.gov
While specific examples detailing the synthesis of fused heterocycles directly from This compound are not extensively documented in the reviewed literature, the methodologies applied to its analogs provide a clear blueprint for such transformations. The electron-donating methoxy groups at the 2- and 6-positions are expected to enhance the nucleophilicity of the pyridine ring and the amino group, potentially facilitating these cyclization reactions. The following table summarizes synthetic strategies for fused heterocyclic systems using analogs of this compound.
Table 1: Synthesis of Fused Heterocyclic Systems from Aminopyridine Analogs
| Starting Analog | Reagents/Reaction Type | Fused Product | Key Findings |
|---|---|---|---|
| 6-Amino-1,3-dimethyluracil | Arylaldehydes, Malononitrile, Bi(OTf)₃ | 7-Amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | A one-pot, three-component reaction catalyzed by bismuth triflate provides good to excellent yields of the fused pyridopyrimidine system. The reaction proceeds via Knoevenagel condensation, Michael addition, and intramolecular cyclization. scirp.org |
| 2-Hydrazinylpyridines | Chloroethynylphosphonates, K₂CO₃ | 3-Methylphosphonylated Current time information in Bangalore, IN.acs.orgnih.govtriazolo[4,3-a]pyridines | The reaction proceeds via a 5-exo-dig cyclization. The presence of a nitro group on the pyridine ring can lead to a Dimroth-like rearrangement to form Current time information in Bangalore, IN.acs.orgnih.govtriazolo[1,5-a]pyridines. nih.govd-nb.info |
| 2-Aminopyridines | Benzohydrazides, Microwave irradiation | 1,2,4-Triazolo[1,5-a]pyridines | A catalyst-free cascade reaction under microwave conditions provides an efficient and environmentally friendly route to the fused triazole system. nih.gov |
| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde, then Raney Ni, then ArCHO | 6-Substituted-aminopyrido[2,3-d]pyrimidine-2,4-diamines | A multi-step synthesis involving initial cyclization to a nitropyridopyrimidine, followed by reduction and reductive amination to install the desired substituent on the fused ring. nih.govencyclopedia.pub |
Chemical Reactivity and Mechanistic Investigations of 3 Amino 2,6 Dimethoxypyridine
Nucleophilic Reactivity of the Amino Group in Pyridines
The amino group of aminopyridines, including 3-Amino-2,6-dimethoxypyridine, demonstrates notable nucleophilic character. This reactivity is central to a variety of chemical transformations, including alkylation and acylation reactions.
The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, attacking electron-deficient centers. The reactivity of this amino group can be influenced by the electronic effects of substituents on the pyridine (B92270) ring. In the case of this compound, the two methoxy (B1213986) groups are electron-donating, which can increase the electron density on the pyridine ring and potentially modulate the nucleophilicity of the amino group.
Amines are generally more nucleophilic than their alcohol or ether counterparts. msu.edu While alcohols often require conversion to their more nucleophilic conjugate base (alkoxide) to react with alkyl halides, amines can directly react with alkyl halides to form N-alkylated products. msu.edu This direct alkylation of primary or secondary amines, however, can sometimes lead to mixtures of products due to the product amine also being nucleophilic and competing with the starting amine for the alkylating agent. msu.edu
Acylation of the amino group is another common reaction. For instance, the reaction of 4,6-dimethoxypyridin-3-amine (B3030394) with acetyl chloride in the presence of a base like pyridine yields the corresponding N-acetylated product. This type of reaction is a fundamental transformation in organic synthesis, allowing for the introduction of an acyl group onto the amino nitrogen. chemimpex.com
Table 1: Examples of Nucleophilic Reactions of Aminopyridines
| Reactant | Reagent | Product Type | Reference |
| 4,6-Dimethoxypyridin-3-amine | Acetyl chloride/Pyridine | N-Acetylated amide | |
| Primary/Secondary Amines | Alkyl halides | N-Alkylated amines | msu.edu |
| 2-Amino-3,5-dimethylpyridine | Alkylating/Acylating agents | Alkylated/Acylated products | chemimpex.com |
Electrophilic Aromatic Substitution Patterns on the Dimethoxypyridine Ring
The pyridine ring, being electron-deficient, is generally less reactive towards electrophilic aromatic substitution than benzene (B151609). However, the presence of activating groups, such as the two methoxy groups in this compound, can significantly influence the rate and regioselectivity of these reactions. iust.ac.irmasterorganicchemistry.com
Activating groups donate electron density to the ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.com Methoxy groups are strong activating groups. In the case of 2,6-dimethoxypyridine (B38085), these groups would be expected to direct incoming electrophiles to the positions ortho and para to themselves. However, the pyridine nitrogen itself is a deactivating group.
Studies on the nitration of dimethoxypyridines and their N-oxides have provided insights into the directing effects of these substituents. For instance, the nitration of 3,5-dimethoxypyridine-N-oxide results in the formation of the 2-nitro derivative, not the 4-nitro product. researchgate.net This indicates that the methoxy groups and the N-oxide functionality collectively influence the position of electrophilic attack. The nitration of 2,6-dimethoxypyridine N-oxide also leads to β-nitration (at the 3-position), which occurs on the conjugate acid. scispace.com
Halogenation is another important electrophilic aromatic substitution reaction. The bromination of 3,6-dimethoxypyridine can be achieved using bromine in a suitable solvent to yield 2-bromo-3,6-dimethoxypyridine. The synthesis of 2-Bromo-6-iodo-3,4-dimethoxypyridine involves the halogenation of 3,4-dimethoxypyridine (B108619) using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl). The reactivity of pyridines towards halogenation is dependent on the substituents present; strongly electron-donating groups like amino groups activate the ring towards bromination. lookchem.com
Table 2: Electrophilic Aromatic Substitution of Methoxy-Substituted Pyridines
| Substrate | Reagents | Product | Reference |
| 3,5-Dimethoxypyridine-N-oxide | Nitrating agent | 3,5-Dimethoxy-2-nitropyridine-N-oxide | researchgate.net |
| 2,6-Dimethoxypyridine N-oxide | Nitrating agent | 2,6-Dimethoxy-3-nitropyridine (B97036) N-oxide | scispace.com |
| 3,6-Dimethoxypyridine | Bromine | 2-Bromo-3,6-dimethoxypyridine | |
| 3,4-Dimethoxypyridine | NBS, ICl | 2-Bromo-6-iodo-3,4-dimethoxypyridine |
Condensation Reactions and Schiff Base Formation
The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a fundamental process in organic chemistry and is characterized by the formation of a carbon-nitrogen double bond.
Aminopyridines are known to undergo such condensation reactions. For example, 2-aminopyridine (B139424) and its derivatives react with 3-chloro-5-phenyl-1,2-dithiolylium chloride at the amino group. rsc.org The formation of Schiff bases from aminopyridines is a versatile method for synthesizing new compounds with potential biological activities. researchgate.net
The Hantzsch dihydropyridine (B1217469) synthesis, a well-known multi-component reaction, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an amine. researchgate.netsemanticscholar.org While not a direct reaction of this compound, it exemplifies the type of condensation chemistry that aminopyridine structures can be involved in.
Oxidation and Reduction Pathways of Pyridine Derivatives
The pyridine ring and its substituents can undergo both oxidation and reduction reactions. The nitrogen atom in the pyridine ring can be oxidized to form N-oxides. ambeed.com For instance, 2,6-dimethoxy-3,5-dinitropyridine (B98391) can be oxidized to its corresponding pyridine N-oxide derivative.
The nitro groups on a pyridine ring can be reduced to amino groups. An example is the reduction of 2,6-dimethoxy-3,5-dinitropyridine to form 2,6-diamino-3,5-dimethoxypyridine. The reduction of a nitro group can also be a key step in the synthesis of aminopyridines. For example, this compound monohydrochloride can be synthesized from pyridine through a series of steps including nitration and subsequent reduction of the nitro group.
The electrochemical oxidation of 2-aminopyridine has been studied and shown to produce 2,2'-azopyridine. This indicates that the amino group and the pyridine ring can be susceptible to electrochemical transformations. The electrochemical behavior of poly-2-aminopyridine has also been investigated. pku.edu.cn
Coordination Chemistry and Ligand Properties of Aminopyridines
Aminopyridines are versatile ligands in coordination chemistry, capable of binding to metal ions through either the pyridine ring nitrogen or the exocyclic amino group, or both. researchgate.net This coordination ability allows for the formation of a wide variety of metal complexes with diverse structures and applications. scirp.orgekb.egekb.eg
The deprotonated form of an aminopyridine, the aminopyridinato ligand, is particularly interesting in the chemistry of early transition metals. vot.pl These ligands can exhibit flexible binding modes, ranging from a simple amido-metal bond to a more complex delocalized system involving both the amido nitrogen and the pyridine nitrogen. vot.pl
The coordination of aminopyridines to transition metals can lead to complexes with interesting catalytic and biological properties. For example, cobalt complexes with aminopyridine ligands have been studied for their role in light-driven hydrogen evolution. rsc.org The electronic properties of the aminopyridine ligand, influenced by substituents, can directly affect the redox potentials and the catalytic activity of the metal complex. rsc.org
The amino group of 4,6-dimethoxypyridin-3-amine can coordinate with transition metals like Cu²⁺ to form stable complexes. The formation of these complexes can be observed through changes in their UV-Vis spectra.
Table 3: Examples of Metal Complexes with Aminopyridine Ligands
| Ligand Type | Metal | Application/Property Studied | Reference |
| Aminopyridinato | Early Transition Metals | Olefin polymerization catalysis | vot.pl |
| 3-Aminopyridine (B143674) | Mn²⁺, Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺ | Antibacterial activity | scirp.org |
| 4-Aminopyridine | Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺ | Antimicrobial and cytotoxic activities | ekb.eg |
| Aminopyridine | Cobalt | Light-driven hydrogen evolution | rsc.org |
| 4,6-Dimethoxypyridin-3-amine | Cu²⁺ | Complex formation |
Investigation of Reaction Intermediates and Transition States
Understanding the intermediates and transition states in reactions involving this compound is crucial for elucidating reaction mechanisms and predicting product outcomes.
In electrophilic aromatic substitution reactions, the stability of the intermediate carbocation (the sigma complex or Wheland intermediate) determines the regioselectivity. For pyridines, the position of electrophilic attack is influenced by the stability of this intermediate. iust.ac.ir For substituted pyridines, activating groups like methoxy groups help to stabilize the positive charge in the intermediate, thereby facilitating the reaction. masterorganicchemistry.com
In nucleophilic aromatic substitution reactions, the stability of the Meisenheimer complex, the intermediate formed by the attack of the nucleophile on the aromatic ring, is a key factor.
In the context of catalysis, the turnover-determining intermediate in reactions catalyzed by aminopyridine metal complexes is of significant interest. For example, in the hydrogen evolution reaction catalyzed by aminopyridine cobalt complexes, the Co(II) species has been identified as the turnover-determining intermediate, and its reduction is a key step in the catalytic cycle. rsc.org
The study of reaction mechanisms can also involve the identification of transient species. For instance, in the condensation of 3-chloro-5-phenyl-1,2-dithiolylium chloride with 2-amino-N-heterocycles, it has been proposed that the reaction proceeds through higher energy intermediates or transition states. rsc.org
Applications of 3 Amino 2,6 Dimethoxypyridine As a Synthetic Intermediate
Role in the Synthesis of Heterocyclic Compounds for Pharmaceutical Development
The pyridine (B92270) nucleus is a fundamental scaffold in a vast number of biologically active compounds and approved pharmaceuticals. rsc.orgnih.gov More than 85% of all biologically active compounds feature a heterocyclic structure, with nitrogen-containing heterocycles being particularly prominent. rsc.org 3-Amino-2,6-dimethoxypyridine serves as a crucial intermediate in this context, providing a ready-made, functionalized pyridine ring for the construction of more complex heterocyclic systems. chemshuttle.comchemimpex.com
The amino group on the pyridine ring enhances its reactivity, allowing it to be a precursor in the synthesis of fused heterocyclic compounds, which are critical in drug development. innospk.com The development of novel therapeutic agents often relies on the availability of such specialized intermediates to create molecules with specific biological activities. innospk.comchemimpex.com The compound's structure is leveraged to build larger molecules, some of which are investigated for their potential in medicinal chemistry. For instance, it is a precursor to compounds like N-(2,6-Dimethoxy-3-pyridyl)-N'-{4-[(6,7-dimethoxy-4-quinolyl)oxy]-2,5-dimethylphenyl}urea, demonstrating its role in assembling complex, multi-ring systems relevant to pharmaceutical research. lookchem.com
Precursor for Complex Organic Molecules in Fine Chemical Production
In the realm of fine chemicals, this compound is valued as a precursor for synthesizing intricate organic molecules. lookchem.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and their synthesis demands precise and reliable intermediates. The reactivity of this compound allows it to be a starting point for multi-step syntheses, leading to a variety of downstream products.
Research and patent literature show its conversion into more complex derivatives through reactions involving its amino and pyridine ring functionalities. lookchem.com Examples of downstream products derived from this intermediate include:
Methyl 3-(4-methoxy-benzenesulfonylamino)-2,6-dimethoxy-isonicotinate lookchem.com
Methyl 3-[Benzyl-(4-methoxy-benzenesulfonyl)-amino]-2,6-dimethoxy-isonicotinate lookchem.com
3-[benzyl-(4-methoxy-benzenesulfonyl)-amino]-2,6-dimethoxy-isonicotinic acid lookchem.com
These examples underscore its utility in building molecules with specific functional groups and structural complexity, which is a hallmark of fine chemical manufacturing. lookchem.com
Building Block for Specialty Chemicals and Advanced Materials
The application of this compound extends to the synthesis of specialty chemicals and advanced materials. chemimpex.com Specialty chemicals are performance-oriented products, and this intermediate contributes to the production of compounds used as dyes and pigments. chemimpex.com
Furthermore, its structural features make it suitable for applications in materials science. The nitrogen atom in the pyridine ring and the exocyclic amino group allow it to function as a ligand in coordination chemistry, which is fundamental for creating novel catalysts and materials with specific electronic or physical properties. chemimpex.com Additionally, its monohydrochloride salt has been used in research to investigate potential matrices for matrix-assisted laser desorption/ionization (MALDI), a soft ionization technique used in mass spectrometry, highlighting its potential role in the development of advanced analytical materials. chemdad.com
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂O₂ | , chemscene.com, calpaclab.com |
| Molecular Weight | 154.17 g/mol | , chemscene.com, calpaclab.com |
| CAS Number | 28020-37-3 | , chemscene.com, calpaclab.com |
| Appearance | Liquid / Brick red crystalline solid | , lookchem.com |
| Melting Point | 43-45 °C | lookchem.com, echemi.com |
| Boiling Point | 265.7 °C at 760 mmHg | lookchem.com, echemi.com |
| Density | 1.16 g/cm³ | lookchem.com |
| Purity | 98% | , chemscene.com, lookchem.com |
| IUPAC Name | 2,6-dimethoxy-3-pyridinamine |
Computational Data for this compound
| Descriptor | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 57.37 Ų | chemscene.com |
| LogP (Octanol-Water Partition Coefficient) | 0.681 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
Medicinal Chemistry and Biological Activity Research of 3 Amino 2,6 Dimethoxypyridine Derivatives
Design and Synthesis of Pharmacologically Active Analogs
The design and synthesis of novel derivatives based on the 3-Amino-2,6-dimethoxypyridine scaffold are driven by the need for more effective and selective therapeutic agents. scirp.org Synthetic strategies often involve the modification of the core structure to enhance interactions with biological targets.
Scaffold optimization is a critical process in medicinal chemistry aimed at improving the drug-like properties of a lead compound. For derivatives of this compound, this involves manipulating the core structure to enhance target recognition and binding affinity. nih.gov The physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capabilities, can be finely tuned through strategic modifications. nih.gov
One common approach is "scaffold hopping," where the central pyridine (B92270) ring might be replaced by or fused with other heterocyclic systems to explore new chemical space and improve properties like potency and solubility. frontiersin.org For instance, converting a phenyl ring to a pyridinone has been used to increase hydrogen bond acceptors, thereby improving molecular properties. frontiersin.org The amino group at the 3-position and the methoxy (B1213986) groups at the 2- and 6-positions serve as key handles for synthetic modification. chemscene.com The amino group, for example, enhances nucleophilicity and can form hydrogen bonds with enzyme active sites, which is crucial for target interaction.
Synthetic routes to create these analogs are well-established. nih.gov A facile synthesis of this compound itself can be a precursor for a variety of derivatives. smolecule.com Modifications often involve reactions like acylation or alkylation at the amino group. More complex analogs, such as pyrazolo[3,4-b]pyridines, are synthesized from precursors like 4,6-dimethyl-2-oxo-(1H)-3-pyridinecarbonitrile, demonstrating the versatility of the pyridine scaffold in creating diverse chemical entities for screening. scirp.org
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. nih.gov For pyridine derivatives, SAR studies guide the optimization of lead compounds to achieve higher potency and selectivity. acs.org
Key insights from SAR studies on related pyridine scaffolds include:
Substituent Position: The placement of functional groups on the pyridine ring is critical. For example, in a series of aminopyrazole-based inhibitors, moving a methyl group from the 4'-position to the 2'-position on a pyridine ring significantly altered inhibitory potency and isoform selectivity. acs.org
Functional Groups: The nature of the substituents has a profound impact. The amino group on the pyridine ring can act as a hydrogen bond donor, enhancing binding to biological targets. The presence of methoxy groups can influence solubility and interactions with organic environments. In other pyridine derivatives, electron-withdrawing groups like chloro or cyano have been shown to enhance antibacterial activity. nih.gov
Fused Rings: Fusing the pyridine ring with other heterocyclic systems, such as in furopyridines, can improve bioavailability by enhancing membrane permeability. Similarly, creating pyridopyrazolo-pyrimidines from a 3-aminopyrazolopyridine precursor has led to compounds with remarkable anticancer activity. scirp.org
Lipophilicity and Rigidity: Increasing the lipophilicity and conformational rigidity of the molecule can enhance cell membrane permeability, a crucial factor for drug efficacy. nih.gov
These SAR studies provide a rational basis for the design of new analogs. By systematically modifying the this compound scaffold and evaluating the resulting changes in biological activity, researchers can develop compounds with optimized therapeutic properties.
Scaffold Optimization for Target Recognition
Investigation of Biological Activity Profiles of Pyridinones and Related Structures
Pyridinone-containing compounds, which are structurally related to derivatives of this compound, exhibit a broad spectrum of pharmacological activities. nih.govfrontiersin.org Their ability to act as hydrogen bond donors and acceptors makes them versatile scaffolds in drug design. nih.gov
The pyridine scaffold is a core component of numerous compounds investigated for their anticancer properties. scirp.org Derivatives have shown the ability to inhibit the proliferation of various cancer cell lines, including those of the lung, liver, colon, and breast. scirp.orgnih.gov
Research has shown that pyrazolo[3,4-b]pyridine derivatives synthesized from pyridine precursors can exhibit significant anticancer activity. scirp.org For example, a pyridopyrazolo-pyrimidine derivative, 8b , displayed high potency against lung (A-549), liver (HEPG2), and colon (HCT-116) cancer cell lines, with IC₅₀ values of 2.9, 2.6, and 2.3 µM, respectively. scirp.org In another study, pyridopyrazolo-triazine derivatives were synthesized from a 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine precursor. nih.gov Compound 5a from this series showed a distinguished IC₅₀ value of 3.89 µM against the MCF-7 breast cancer cell line. nih.gov
The mechanism of action for these compounds often involves the inhibition of key enzymes in cancer progression, such as protein kinases. ekb.eg The structural versatility of the pyridine core allows for the design of specific inhibitors targeting various oncological pathways. nih.gov
Table 1: Anticancer Activity of Selected Pyridine Derivatives
| Compound ID | Precursor Type | Target Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 8b | Pyridopyrazolo-pyrimidine | A-549 (Lung) | 2.9 | scirp.org |
| 8b | Pyridopyrazolo-pyrimidine | HEPG2 (Liver) | 2.6 | scirp.org |
| 8b | Pyridopyrazolo-pyrimidine | HCT-116 (Colon) | 2.3 | scirp.org |
| 5a | Pyridopyrazolo-triazine | MCF-7 (Breast) | 3.89 | nih.gov |
| 6a | Pyridopyrazolo-triazine | HCT-116 (Colon) | 12.58 | nih.gov |
| 6a | Pyridopyrazolo-triazine | MCF-7 (Breast) | 11.71 | nih.gov |
Derivatives of pyridine are well-documented for their potential as antimicrobial and antiviral agents. mdpi.com The presence of specific functional groups, such as amino, methoxy, or fused heterocyclic rings, can significantly enhance these biological activities. mdpi.com
In the realm of antibacterial research, pyridine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives of nicotinic acid bearing dimethoxy substituents were found to be highly active against strains like S. aureus, B. subtilis, and E. coli. mdpi.com Similarly, certain pyridinone derivatives have shown promising activity against multidrug-resistant bacteria by acting as dual inhibitors of DNA gyrase and DHFR. nih.gov
The antiviral potential of this class of compounds is also an active area of research. frontiersin.org Pyridinone scaffolds have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV-1. nih.govfrontiersin.org Modifications at positions 3, 4, and 6 of the pyridinone ring were found to be crucial for this antiviral activity. nih.gov Furthermore, other derivatives have been investigated as inhibitors of the influenza endonuclease, a key target for anti-influenza drugs. frontiersin.org The synthesis of epoxybenzooxocino[4,3-b]pyridine derivatives has also yielded compounds with potential activity against SARS-CoV-2. mdpi.com
Table 2: Antimicrobial/Antiviral Targets of Pyridine Derivatives
| Derivative Class | Biological Activity | Target Organism/Enzyme | Source |
|---|---|---|---|
| Pyridinones | Antiviral | HIV-1 Reverse Transcriptase | nih.govfrontiersin.org |
| 3-Hydroxypyridin-2(1H)-ones | Antiviral | Influenza A Endonuclease | frontiersin.org |
| Pyridinones | Antibacterial | DNA Gyrase / DHFR | nih.gov |
| Nicotinic Acid Derivatives | Antibacterial | S. aureus, E. coli | mdpi.com |
Inflammation is a biological response to harmful stimuli, and chronic inflammation is linked to various diseases. ptfarm.pl Pyridine and pyridinone derivatives have been explored for their anti-inflammatory properties, often acting through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. nih.govresearchgate.netnih.gov
The search for safer non-steroidal anti-inflammatory drugs (NSAIDs) has driven research into novel heterocyclic compounds. ptfarm.pl Pyridine derivatives have been designed to target enzymes in the inflammatory cascade. For example, pyridine carbothioamide analogs have been studied for their inhibitory effects on COX-1 and COX-2 isoforms. tandfonline.com Molecular docking studies revealed that substitutions on the pyridine ring, such as a methyl group at position 6, were favorable for activity at both COX isoforms. tandfonline.com
In other studies, new heterocyclic compounds containing pyrazole (B372694) and pyridine moieties were synthesized and evaluated for their ability to inhibit protein denaturation, a hallmark of inflammation. nih.gov Several of these compounds demonstrated significant anti-inflammatory properties, with their activity linked to the presence of specific functional groups that interact with the target enzymes. nih.gov The development of this compound derivatives as potential anti-inflammatory agents has also been noted. smolecule.com
Neurological Disorder Targeting Agents (e.g., Anticonvulsant, Anxiolytic, Antidepressant Actions)
The structural scaffold of aminopyridine has been a fruitful starting point for the development of novel agents targeting various neurological disorders. Researchers have explored derivatives of 3-aminopyridine (B143674) and related structures for their potential as anticonvulsant, anxiolytic, and antidepressant therapies. chemimpex.com
Derivatives of 3-aminopyridin-2(1H)-one have shown notable potential. Specifically, 3-(arylmethylamino)-6-methyl-4-phenylpyridine-2(1H)-ones, synthesized via the reduction of Schiff bases, have demonstrated tranquilizing (anxiolytic) activity in the "dark-light chamber" test and antidepressant effects in the "Porsolt passive swimming test". nih.govresearchgate.net Studies revealed that these compounds possess neurotropic activity that can surpass that of comparator drugs like mexidol and amitriptyline. researchgate.netmdpi.comresearchgate.net The anticonvulsant properties of pyridine derivatives are often linked to their action on GABA receptors, with some tri-substituted pyridines showing potential as GABA mimetics. jchemrev.comjchemrev.com The synthesis of 2,3,6-triaminopyridine derivatives has also been pursued to identify potent anticonvulsant analogs, highlighting a unique chemical structure for this therapeutic class. nih.gov
Furthermore, research into aminophenyl-pyridazine derivatives, which share structural similarities, has differentiated compounds based on their neurological activity; for instance, SR 41378 was found to possess anticonflict properties in addition to its anticonvulsant effects, a feature not observed in the closely related CM 40907. nih.gov The antidepressant activity of some pyridine analogs is attributed to their ability to antagonize 5-hydroxytryptamine (5-HT2) receptors and inhibit serotonin (B10506) reuptake transporters (SERTs). jchemrev.com
Table 1: Neurological Activity of Selected Aminopyridine Derivatives
| Derivative Class | Observed Activity | Experimental Model/Test | Reference Drug(s) |
| 3-(Arylmethylamino)-6-methyl-4-phenylpyridine-2(1H)-ones | Anxiolytic (Tranquilizing) | "Dark-light chamber" test | Mexidol, Amitriptyline |
| 3-(Arylmethylamino)-6-methyl-4-phenylpyridine-2(1H)-ones | Antidepressant | "Porsolt passive swimming test" | Mexidol, Amitriptyline |
| Tri-substituted Pyridines | Anticonvulsant (GABA mimetic potential) | Yohimbine-induced clonic seizures | Carbamazepine |
| 2,3,6-Triaminopyridine Derivatives | Anticonvulsant | Maximal electroshock (MES) test | Flupirtine |
| 4-Aryltetrahydrothieno[2,3-c]pyridine Derivatives | Antidepressant (NE and 5-HT uptake inhibition) | Neurotransmitter uptake assays, TBZ test | - |
Enzyme Inhibition and Receptor Binding Studies
Derivatives based on the this compound scaffold have been extensively studied for their interactions with various enzymes and cellular receptors, leading to the discovery of potent and selective inhibitors.
Enzyme Inhibition: Research has demonstrated that aminopyridine derivatives can inhibit a range of enzymes. Aryl(alkyl)carboxamides and related derivatives of 2-amino-4,6-dimethylpyridine (B145770) were identified as moderate inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathology of Alzheimer's disease. tandfonline.com In the realm of metabolic disorders, thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones have been synthesized and shown to possess significant inhibitory activity against α-glucosidase, an enzyme targeted in anti-diabetic therapies. mdpi.comresearchgate.netnih.gov For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea demonstrated higher inhibitory activity against α-glucosidase than the standard drug acarbose. mdpi.comnih.gov Other studies have focused on cyclooxygenase (COX) enzymes, where Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide showed significant inhibition of COX-1. mdpi.com Additionally, a novel sulfonamide derivative, N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide, was found to be a potent tubulin ligand, inhibiting microtubule assembly, a key mechanism for anticancer agents. researchgate.net
Receptor Binding: The versatility of the pyridine scaffold allows for binding to a diverse set of receptors. Certain 1,4-dihydropyridine (B1200194) derivatives, particularly those with a 6-phenyl substitution, have been identified as potent and highly selective antagonists for the A3 adenosine (B11128) receptor. nih.gov Other investigations have suggested that pyridine derivatives can produce physiological changes through the activation of the M2 muscarinic receptor. researchgate.net In the context of antidepressant research, while some benzo[b]thiophene derivatives with a pyridine-like core were studied for their affinity to the 5-HT7 receptor, their binding to the 5-HT1A receptor was also evaluated to confirm target selectivity. unav.edu
Table 2: Enzyme Inhibition and Receptor Binding Data for Aminopyridine Derivatives
| Derivative/Compound | Target Enzyme/Receptor | Activity/Key Finding |
| Thioamide derivatives of 2-amino-4,6-dimethylpyridine | AChE & BuChE | Potent inhibitors, with thioamide group increasing binding affinity. tandfonline.com |
| 1-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | IC50 = 9.77 mM; higher inhibitory activity than acarbose. mdpi.comnih.gov |
| Dimethylpyridine Schiff Base (PS33) | COX-1 | IC50 = 51.8 µM; significant inhibitory activity. mdpi.com |
| N-(2,6-Dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide | Tubulin | Potent ligand with IC50 values between 0.012 and 0.298 µmol/L against various cancer cells. researchgate.net |
| 3,5-diethyl 2-methyl-6-phenyl-1,4-dihydropyridine derivative (MRS 1097) | Adenosine A3 Receptor | 55-fold selective for human A3 vs. rat A1 receptors. nih.gov |
| Pyridine derivatives (Compounds 6, 9, 13) | M2 Muscarinic Receptor | Lower inhibition constant compared to acetylcholine, suggesting interaction. researchgate.net |
Molecular Mechanisms of Action Studies
Ligand-Target Interactions and Binding Affinity
Understanding the specific interactions between pyridine derivatives and their biological targets at a molecular level is crucial for rational drug design. Molecular docking and quantitative structure-activity relationship (QSAR) studies have provided significant insights into these mechanisms.
Molecular docking studies have elucidated the specific binding modes of these ligands. Docking of dimethylpyridine derivatives into the active sites of COX-1 and COX-2 showed that the dimethylpyridine moiety is directed into one subdomain while an attached aryl group is directed into another, mimicking the binding of known inhibitors like flurbiprofen (B1673479) and meloxicam. mdpi.com For newly designed pyridine-based agonists of Protein Kinase C (PKC), molecular dynamics simulations highlighted key hydrogen bonds between the ligand's hydroxy and carbonyl groups and the C1 domain backbone of the enzyme. nih.gov The binding affinity of thiourea derivatives to α-glucosidase has also been modeled, with calculated affinities (in kcal/mol) correlating with in vitro inhibitory activity. mdpi.com
Table 3: Ligand-Target Binding Interactions and Affinities
| Ligand Class/Compound | Target Protein | Binding Affinity / Key Interactions |
| 2-Amino-4,6-dimethylpyridine derivatives | Acetylcholinesterase (AChE) | Binding affinity enhanced by increased lipophilicity and thioamide substitution. tandfonline.com |
| 2,3,6-Triaminopyridine derivatives | Unknown (Anticonvulsant target) | Potency correlates with molecular lipophilicity (log k'). nih.gov |
| Thiourea derivative (Compound 9a) | α-Glucosidase (PDB: 5NN8) | Binding Affinity: -7.5 kcal/mol. mdpi.com |
| Dimethylpyridine Schiff Base (PS33) | Cyclooxygenase-1 (COX-1) | Interacts with both hydrophobic subdomains of the binding cavity. mdpi.com |
| N-(2,6-Dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide | Tubulin | Binds to the colchicine (B1669291) pocket on tubulin. researchgate.net |
| Pyridine-based ester (5b) and amide (8a) derivatives | Protein Kinase Cα (PKCα) | Successfully displaced [3H]PDBu, indicating direct binding to the C1 domain. nih.gov |
Biochemical Pathway Modulation Investigations
The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream effects, leading to the modulation of critical biochemical pathways. These investigations connect enzyme inhibition or receptor binding to a cellular or physiological response.
In cancer research, the inhibition of tubulin polymerization by N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide was shown to arrest the cell cycle in M-phase, leading to the inactivation of the anti-apoptotic protein Bcl-2 and subsequent cell death via caspase pathways. researchgate.net Another pyridine derivative, 3,5-Dibromo-2,4-dimethoxypyridine, has been identified as an inhibitor of the Wnt signaling pathway, a crucial pathway involved in cell differentiation and cancer development. smolecule.com
In the context of neurological disorders, the therapeutic effects of these derivatives often stem from their ability to modulate neurotransmitter systems. A series of 4-aryltetrahydrothieno[2,3-c]pyridines were found to derive their antidepressant activity from the inhibition of norepinephrine (B1679862) (NE) and serotonin (5-HT) reuptake. nih.gov Further studies on pyridine derivatives have explored their role in modulating glutamate (B1630785) transmission, a major excitatory pathway in the CNS. jchemrev.com For example, some compounds have shown activity at ionotropic glutamate receptors (NMDA, AMPA), while others act on metabotropic glutamate receptors (mGluR7) which are coupled to inhibitory cyclic AMP (cAMP) signal transduction. jchemrev.com
Table 4: Modulation of Biochemical Pathways by Pyridine Derivatives
| Derivative Class/Compound | Target/Interaction | Modulated Pathway |
| N-(2,6-Dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide | Tubulin Inhibition | M-phase cell cycle arrest, Bcl-2 inactivation, Caspase-mediated apoptosis. researchgate.net |
| 3,5-Dibromo-2,4-dimethoxypyridine | Wnt Pathway Component | Inhibition of the Wnt signaling pathway. smolecule.com |
| 4-Aryltetrahydrothieno[2,3-c]pyridine derivatives | Norepinephrine & Serotonin Transporters | Inhibition of neurotransmitter reuptake. nih.gov |
| 3-[Carboxyphenyl]pyrrolidine-2-carboxylic acid derivatives | Ionotropic Glutamate Receptors (NMDA, AMPA) | Modulation of glutamate signaling. jchemrev.com |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives | mGluR7 / PDE4B | Modulation of inhibitory cyclic AMP (cAMP) signal transduction. jchemrev.com |
Catalytic and Material Science Applications of 3 Amino 2,6 Dimethoxypyridine Derivatives
Ligand Design for Catalytic Systems
The structural features of 3-amino-2,6-dimethoxypyridine and its derivatives make them highly suitable for use as ligands in catalytic systems. The nitrogen atom within the pyridine (B92270) ring and the amino group can coordinate with metal centers, influencing the activity and selectivity of catalysts.
Enhancement of Reaction Rates and Selectivity in Organic Synthesis
Derivatives of this compound have been investigated as ligands to enhance reaction rates and selectivity in various organic syntheses. For instance, related aminopyridine compounds, such as 3-amino-2,6-lutidine, are utilized in catalysis to improve reaction efficiency, which is critical for the production of fine chemicals. chemimpex.com The electronic properties conferred by the amino and methoxy (B1213986) groups can modulate the electron density at the metal center of a catalyst, thereby influencing its reactivity. This is a key principle in the design of ligands for various catalytic processes, including cross-coupling reactions and C-H activation. researchgate.netacs.org
Research into pyridine-based ligands has shown their capability to facilitate challenging chemical transformations. For example, pyridine-derived ligands are instrumental in palladium-catalyzed C(sp³)–H activation reactions, a powerful tool for synthesizing complex molecules like unnatural chiral α-amino acids. researchgate.net The ligand's structure is crucial in controlling the selectivity of these reactions, enabling the formation of specific products. researchgate.net
| Application Area | Specific Reaction | Role of Pyridine Derivative | Reference |
| Organic Synthesis | Cross-Coupling Reactions | Ligand for metal catalysts | mdpi.com |
| Fine Chemical Production | General Catalysis | Enhancing reaction rates and selectivity | chemimpex.com |
| Unnatural Amino Acid Synthesis | C(sp³)–H Activation | Ligand to control reaction selectivity | researchgate.net |
Applications in Stereoselective Synthesis
The development of chiral ligands is paramount for stereoselective synthesis, which is the controlled synthesis of a specific stereoisomer of a molecule. While direct research on this compound in this specific application is not extensively documented in the provided results, the broader class of chiral pyridine derivatives is widely used. Chiral (arene)chromium complexes possessing amine groups have been synthesized and applied in asymmetric reactions. acs.org These types of ligands are crucial for controlling the stereochemical outcome of a reaction, leading to the desired enantiomer or diastereomer. The principles of using chiral pyridine-based ligands in asymmetric catalysis, such as in the addition of diethylzinc (B1219324) to aldehydes, are well-established. acs.org The synthesis of chiral β-Ar-β-Ar′-α-amino acids has been achieved with high diastereoselectivity using palladium catalysis with quinoline-derived ligands, highlighting the potential of related heterocyclic systems in stereocontrolled synthesis. researchgate.net
Development of Advanced Materials
The pyridine backbone is a robust structural motif for the development of advanced materials. Derivatives of this compound are being explored for their potential in creating polymers, coatings, dyes, and pigments with specialized properties.
Polymer and Coating Development Utilizing Pyridine Backbones
Pyridine and its derivatives are integral components in the production of various polymers and coatings. algoreducation.com Epoxy resins, which are widely used for their excellent adhesion and chemical resistance, can be blended with functional polymers to enhance their properties, including corrosion protection. mdpi.com While direct examples of this compound in this context are not specified, related compounds like 2-amino-3-bromo-5,6-dimethylpyridine (B15888) are used in creating specialized polymers and materials for advanced coatings and adhesives. netascientific.com The incorporation of pyridine-containing units into polymer chains can impart desirable characteristics such as thermal stability and specific functionalities.
Applications in Dyes and Pigments
Pyridine derivatives are widely used in the manufacturing of dyes and pigments. algoreducation.com The chromophoric properties of compounds like N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine make them useful as precursors for synthesizing various dyes. Similarly, 2-Amino-4,6-dimethoxypyridine is employed as an intermediate in the production of dyes and pigments. lookchem.com The specific color of a dye can be tuned by modifying the substituents on the pyridine ring, which alters the electronic structure and, consequently, the wavelengths of light absorbed and reflected.
Hair Coloring Precursors
Derivatives of 2,6-diaminopyridine (B39239) have been identified as a significant class of oxidative hair dyes. researchgate.netgoogle.com These compounds act as couplers that react with developer substances in the presence of an oxidizing agent to form the final color on the hair. google.com Specifically, 2,6-diamino-3,5-dimethoxy-pyridine has been noted for its use in hair coloring compositions. google.comgoogle.com These pyridine derivatives offer advantages such as good water solubility and excellent storage stability. google.comgoogle.com They can produce a broad spectrum of color tones, including luminous gold-orange shades when combined with developers like 4-aminophenol. google.com The use of these compounds allows for effective and even dyeing of hair. google.com 2,6-Dimethoxy-3,5-pyridinediamine hydrochloride is another derivative used as a precursor in oxidative hair dye formulations. europa.eu
| Application | Specific Compound/Derivative | Function | Reference |
| Hair Dyes | 2,6-diamino-3,5-dimethoxy-pyridine | Coupler substance | google.comgoogle.com |
| Hair Dyes | 2,6-Dimethoxy-3,5-pyridinediamine HCl | Oxidative hair coloring agent (precursor) | europa.eu |
| Dyes and Pigments | N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine | Precursor for dye synthesis | |
| Dyes and Pigments | 2-Amino-4,6-dimethoxypyridine | Intermediate for dye and pigment production | lookchem.com |
| Polymers and Coatings | 2-Amino-3-bromo-5,6-dimethylpyridine | Intermediate for specialized polymers and materials | netascientific.com |
Computational Chemistry Studies on 3 Amino 2,6 Dimethoxypyridine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.
For a molecule like 3-Amino-2,6-dimethoxypyridine, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can elucidate several key properties. rasayanjournal.co.inresearchgate.net The optimized molecular geometry, including bond lengths and angles, can be precisely calculated and compared with experimental data if available. researchgate.net
A crucial aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are vital indicators of a molecule's chemical reactivity and kinetic stability. rasayanjournal.co.in A smaller gap suggests the molecule is more reactive.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the amino group would be expected to be an electron-rich site, a key feature for forming hydrogen bonds and other intermolecular interactions. rasayanjournal.co.in
Table 1: Illustrative Data from Quantum Chemical Calculations for a Pyridine (B92270) Derivative This table demonstrates the type of data generated from DFT calculations for a related aminopyridine molecule, as specific data for this compound is not published.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how the molecule might bind to a biological target, such as a protein or enzyme, and the stability of this interaction over time.
Molecular docking algorithms place the ligand (this compound) into the binding site of a target protein. The program calculates a "docking score," which estimates the binding affinity. This process helps identify the most likely binding pose and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Following docking, MD simulations provide a dynamic view of the complex. computabio.com An MD simulation tracks the movements of every atom in the system over a set period (nanoseconds to microseconds), offering insights into the stability and flexibility of the complex. Key metrics analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone atoms from their initial position over time. A stable RMSD plot that reaches a plateau suggests the protein-ligand complex is stable. igem.wikiresearchgate.netresearchgate.net
Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues. igem.wikiresearchgate.net High RMSF values indicate flexible regions of the protein, while low values point to more rigid areas, often within the binding site. computabio.com
These simulations can confirm if the initial binding pose predicted by docking is maintained and can reveal conformational changes in the protein or ligand upon binding. researchgate.net
Reaction Mechanism Prediction and Energy Profiling
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. Using DFT, researchers can model the transformation of reactants to products, identifying transition states (TS) and intermediates (IM) along the reaction coordinate. scielo.br
For a reaction involving this compound, such as a nucleophilic substitution or a coupling reaction, computational methods can build a detailed energy profile. This profile plots the change in Gibbs free energy as the reaction progresses. researchgate.netuio.no By calculating the energy of reactants, intermediates, transition states, and products, the activation energy (the energy barrier that must be overcome) for each step can be determined. beilstein-journals.orgustc.edu.cn
This analysis is crucial for:
Predicting feasibility: A high activation energy suggests a reaction will be slow or require significant energy input.
Understanding selectivity: If multiple reaction pathways are possible, comparing their energy profiles can predict which product is more likely to form.
Guiding synthesis: Insights from these calculations can help chemists optimize reaction conditions, such as temperature and catalyst choice, to improve yield and efficiency. scielo.br
Predictive Modeling for Biological Activities and ADME Properties
In the early stages of drug discovery, it is vital to assess a compound's potential Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity. In silico models are widely used for this purpose to filter out compounds with unfavorable profiles. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate a compound's chemical structure with its biological activity or physicochemical properties. acs.org By training these models on datasets of compounds with known properties, the activity and ADME characteristics of new molecules like this compound can be predicted.
Various molecular descriptors are calculated from the compound's structure and used as inputs for these models. These can range from simple counts (e.g., number of hydrogen bond donors/acceptors) to more complex quantum chemical parameters. japsonline.com While specific QSAR models for this compound are not published, some basic ADME-related properties can be calculated using established algorithms.
Table 2: Computationally Predicted Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| TPSA (Topological Polar Surface Area) | 57.37 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. |
| LogP (Octanol-Water Partition Coefficient) | 0.681 | Indicates lipophilicity, affecting absorption and distribution. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding to biological targets. |
| Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. |
These predicted values suggest that this compound possesses drug-like characteristics, making it a candidate for further computational and experimental investigation.
Advanced Analytical Methodologies for the Characterization of 3 Amino 2,6 Dimethoxypyridine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)
Spectroscopic methods are indispensable for the structural determination of 3-Amino-2,6-dimethoxypyridine. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of a molecule. conicet.gov.ar For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure. While specific spectral data for this exact compound is not publicly available in the provided search results, typical chemical shifts for related aminopyridine and dimethoxypyridine structures can be inferred. Certificates of Analysis for commercially available this compound confirm that its ¹H NMR spectrum conforms to the expected structure. aliyuncs.com
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the two methoxy (B1213986) groups, and the protons of the amino group. The chemical shifts and splitting patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the pyridine ring.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. acs.org One would expect to see signals for the six carbons of the pyridine ring and the two carbons of the methoxy groups. The chemical shifts would be influenced by the electron-donating effects of the amino and methoxy groups. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ajrconline.org The IR spectrum of this compound would exhibit characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine group are expected to appear in the range of 3350–3500 cm⁻¹. The C-O stretching of the methoxy groups and the C-N stretching of the amine would also produce distinct signals. The skeletal vibrations of the pyridine ring would be observed in the fingerprint region. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. researchgate.net The pyridine ring system in this compound constitutes a chromophore. The UV-Vis spectrum of the related compound 2,6-dimethoxypyridine (B38085) shows absorption maxima that can be assigned to π → π* and n → π* transitions. google.comnist.gov The addition of an amino group, which is an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Features | Reference for Related Compounds |
| ¹H NMR | Signals for aromatic protons, methoxy protons, and amino protons. | aliyuncs.com |
| ¹³C NMR | Signals for pyridine ring carbons and methoxy carbons. | acs.orgresearchgate.net |
| IR | N-H stretching (amine), C-O stretching (methoxy), C-N stretching, pyridine ring vibrations. | researchgate.net |
| UV-Vis | Absorption maxima corresponding to π → π* and n → π* transitions, influenced by the amino group. | google.comnist.gov |
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS, GC-MS)
Chromatographic techniques are essential for separating this compound from impurities and other reactants, making them vital for purity assessment and monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of this compound. Several commercial suppliers provide this compound with a purity of ≥98%, as determined by HPLC. calpaclab.comchemscene.com A typical HPLC method for a pyridine derivative would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile. google.com Detection is commonly performed using a UV detector. google.com The purity is calculated based on the area percentage of the main peak in the chromatogram. europa.eu
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both qualitative and quantitative analysis. chromsoc.jp This technique is particularly useful for confirming the identity of the main component and identifying impurities during reaction monitoring. A certificate of analysis for this compound confirms that its identity was verified by LC-MS. aliyuncs.com The electrospray ionization (ESI) source is commonly used for the analysis of polar compounds like aminopyridines. chromsoc.jp
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. ajrconline.org Due to the polar nature of the amino group, this compound and its derivatives often require derivatization to increase their volatility and thermal stability for GC-MS analysis. sigmaaldrich.comnih.gov Common derivatization agents include silylating agents or acylating agents like acetic anhydride. mdpi.com The resulting derivatives produce characteristic fragmentation patterns in the mass spectrometer, which aids in their identification. sigmaaldrich.com For example, a study involving the analysis of a methanolic plant extract identified this compound using GC-MS.
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Application | Typical Conditions | Reference |
| HPLC | Purity Assessment | Reversed-phase C8 or C18 column, water/acetonitrile mobile phase, UV detection. | google.comeuropa.eu |
| LC-MS | Identification, Impurity Profiling | HPLC coupled with ESI-MS. | aliyuncs.comchromsoc.jp |
| GC-MS | Analysis of volatile derivatives | Derivatization (e.g., silylation, acylation) followed by GC separation and MS detection. | sigmaaldrich.comnih.govmdpi.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While no specific single-crystal X-ray diffraction data for this compound was found in the search results, studies on analogous pyridine derivatives highlight the utility of this technique. For example, in related structures, the pyridine ring is typically planar, and the amino group can participate in intermolecular hydrogen bonding, which influences the crystal packing. Obtaining the crystal structure of this compound would provide invaluable information about its solid-state conformation and intermolecular interactions.
Advanced Hyphenated Techniques for Complex Mixture Analysis
The analysis of complex mixtures, such as those encountered in natural product extracts or reaction monitoring, often requires more sophisticated analytical tools. Advanced hyphenated techniques, which couple two or more analytical methods, offer enhanced separation and detection capabilities. ajrconline.org
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. jpsbr.org This powerful technique provides detailed structural information for components within a complex mixture without the need for offline isolation. jpsbr.orgmdpi.com The analysis of complex mixtures of amino acids and peptides has been demonstrated using microbore LC-NMR. nih.gov While challenging due to sensitivity limitations, LC-NMR would be a valuable tool for identifying and characterizing derivatives of this compound in complex matrices. conicet.gov.ar
Other Hyphenated Techniques: The coupling of chromatographic methods with various spectroscopic detectors is a common strategy in modern analytical chemistry. ajrconline.org Techniques like LC-MS/MS (tandem mass spectrometry) provide enhanced selectivity and structural information through fragmentation analysis. researchgate.net For the analysis of pyridine derivatives in complex biological or environmental samples, hyphenated techniques like electromembrane extraction coupled to dispersive liquid-liquid microextraction and GC have been employed. The development of such multi-dimensional analytical systems is crucial for tackling the challenges posed by complex sample matrices.
Future Perspectives and Emerging Research Avenues for 3 Amino 2,6 Dimethoxypyridine
Exploration of Novel and Sustainable Synthetic Pathways
The future production of 3-Amino-2,6-dimethoxypyridine and its derivatives is increasingly geared towards sustainability and efficiency. Current research on related aminopyridines focuses on moving away from traditional, often harsh, synthetic conditions toward greener alternatives. One promising avenue is the adoption of electrochemical methods, which can facilitate C-N bond formation and cyclization reactions under environmentally benign conditions, often using low-toxicity solvents like ethanol (B145695) and avoiding harsh chemical oxidants. rsc.org Another key area is the development of solvent-free reaction conditions, which have proven effective for synthesizing various aminopyridine scaffolds. mdpi.comnih.gov These methods not only reduce environmental impact by eliminating solvent waste but also can lead to higher yields and simpler purification processes. mdpi.com The application of continuous flow chemistry also represents a significant future direction, offering enhanced control over reaction parameters, improved safety, and greater scalability for the industrial production of this important intermediate. innospk.com
| Synthesis Strategy | Core Principle | Potential Advantages for this compound |
| Electrochemical Synthesis | Using electrical current to drive reactions, often with a redox mediator. rsc.org | Reduced use of chemical oxidants/reductants, milder conditions, high atom economy. rsc.org |
| Solvent-Free Reactions | Conducting synthesis by grinding or heating reactants without a solvent medium. mdpi.comnih.gov | Eliminates solvent waste, simplifies product isolation, potentially lower energy costs. mdpi.com |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to rapidly heat reactions. | Drastically reduced reaction times, improved yields, enhanced reaction selectivity. |
| Continuous Flow Chemistry | Pumping reactants through a reactor for continuous processing. innospk.com | Superior process control, enhanced safety for exothermic reactions, seamless scalability. innospk.com |
Discovery of Uncharted Biological Activities and Therapeutic Applications
While this compound is a known pharmaceutical intermediate, its full therapeutic potential and that of its derivatives are far from exhausted. chemimpex.com The aminopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.govscirp.orgekb.eg Future research will likely focus on using this compound as a starting point to generate libraries of novel compounds. These new molecules can then be screened against a wide array of biological targets.
Emerging areas of interest include the development of kinase inhibitors for oncology, agents targeting neurological disorders, and novel antibiotics to combat multidrug-resistant pathogens. innospk.comchemimpex.comnih.gov The specific substitution pattern of this compound—with its electron-donating methoxy (B1213986) groups and the nucleophilic amino group—can be exploited to design molecules with high specificity for biological targets like enzymes or receptors, potentially leading to the discovery of next-generation therapeutics. chemimpex.com
Integration into Multicomponent Reactions and Green Chemistry Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of green chemistry and efficient organic synthesis. mdpi.com The aminopyridine structure is an ideal substrate for MCRs, and this compound is particularly well-suited for this role. nih.govresearchgate.net Its amino group can act as a key nucleophile in reactions like the Hantzsch dihydropyridine (B1217469) synthesis or other cyclocondensation pathways to rapidly build molecular complexity. nih.govresearchgate.net
Future research will focus on integrating this compound into novel, catalyst-free MCRs under solvent-free or aqueous conditions. mdpi.comijcrcps.com Such protocols offer significant advantages, including high atom economy, reduced waste, and operational simplicity, aligning perfectly with the principles of green chemistry. mdpi.com The development of one-pot syntheses starting from this compound could provide rapid access to diverse libraries of complex heterocyclic compounds for drug discovery and materials science. researchgate.net
Development of Novel Coordination Complexes for Homogeneous and Heterogeneous Catalysis
The structure of this compound, featuring a pyridine (B92270) nitrogen and an exocyclic amino group, makes it an excellent candidate for use as a ligand in coordination chemistry. nih.govchemimpex.com These two nitrogen atoms can potentially act as a bidentate chelate, binding to a central metal ion to form stable coordination complexes. google.com This opens a significant research avenue for developing novel catalysts.
Future work will involve synthesizing and characterizing complexes of this compound with a variety of transition metals (e.g., cobalt, palladium, nickel, platinum). google.comresearchgate.net These new complexes could be explored as catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and hydroaminations. researchgate.net By modifying the substituents on the pyridine ring or the amino group, researchers can fine-tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the resulting metal catalyst. Furthermore, immobilizing these complexes on solid supports could lead to the development of highly active and recyclable heterogeneous catalysts, which are prized for their ease of separation and industrial applicability.
Advanced Material Design and Engineering Using Pyridine-Based Architectures
Pyridine-based architectures are at the forefront of modern materials science, finding applications in optoelectronics and energy storage. rsc.orgresearchgate.netrsc.org Derivatives of pyridine are being used as charge-transporting materials in organic light-emitting diodes (OLEDs) and as components in perovskite solar cells to improve efficiency and stability. rsc.orgresearchgate.net The functional groups on this compound make it a highly attractive building block for designing new, high-performance materials.
Emerging research will focus on incorporating this molecule into advanced polymer backbones or as a key component in the synthesis of Covalent Organic Frameworks (COFs). rsc.org In materials for electronics, the electron-rich pyridine ring can be tuned to control frontier molecular orbital energy levels (HOMO/LUMO), which is critical for efficient charge injection and transport. rsc.org In the realm of "smart" materials, pyridine derivatives have been used to create mechanochromic compounds that change their optical properties in response to physical pressure. researchgate.net The unique electronic and hydrogen-bonding capabilities of this compound could be harnessed to engineer novel functional materials with tailored optical, electronic, or stimuli-responsive properties for applications in sensors, displays, and energy technologies. researchgate.net
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 3-Amino-2,6-dimethoxypyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common route involves the Paal-Knorr condensation, where 1,4-diketones react with this compound in acetic acid under reflux. For example, refluxing with 3-aminopyridine derivatives for 3–8 hours yields pyrrole derivatives, with reaction time dependent on steric and electronic effects of substituents . Optimization includes monitoring via TLC and recrystallization from ethanol to improve purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm the aromatic proton environment (e.g., methoxy groups at 2,6-positions and amino group at position 3) .
- HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted diketones or intermediates) .
- GC-MS : To analyze volatile impurities, leveraging the compound’s boiling point (265.7°C at 760 mmHg) .
Physical properties like density (1.159 g/cm³) and vapor pressure (0.00902 mmHg at 25°C) aid in solvent selection and storage protocols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of methoxy and amino groups. For instance, the electron-donating methoxy groups at 2,6-positions deactivate the pyridine ring, directing nucleophilic attacks to the 4-position. Solvent effects (e.g., acetic acid polarity) and transition-state stabilization can be simulated using software like Gaussian or ORCA .
Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?
- Methodological Answer :
- Stability Testing : Monitor decomposition via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification .
- Protective Groups : Acetylation of the amino group reduces oxidation susceptibility while retaining reactivity for downstream functionalization .
- Storage : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of methoxy groups .
Q. How do structural modifications at the 3-amino group affect biological activity, as observed in HIV reverse transcriptase inhibitors?
- Methodological Answer : In derivatives like 2,6-di(arylamino)-3-fluoropyridines, replacing the amino group with bulkier aryl groups enhances binding to hydrophobic pockets of HIV RT. Structure-activity relationship (SAR) studies involve:
- Enzymatic Assays : Measure IC₅₀ values against wild-type and mutant RT strains .
- Molecular Docking : Compare binding affinities of derivatives using PDB structures (e.g., 1RT2) .
- Fluorine Substitution : Introducing fluorine at position 3 improves metabolic stability and bioavailability .
Q. What explains contradictions in reported melting points or spectral data across synthetic batches?
- Methodological Answer : Discrepancies often arise from:
- Polymorphism : Different crystalline forms (e.g., monohydrochloride salt vs. free base) exhibit distinct melting points (e.g., 212°C for the hydrochloride vs. ~160°C for the free base) .
- Impurity Profiles : Residual solvents (e.g., acetic acid) or unreacted intermediates alter thermal behavior. PXRD and DSC can identify polymorphic transitions .
- Synthetic Routes : Microwave-assisted synthesis vs. traditional reflux may yield different crystal habits .
Experimental Design & Data Analysis
Q. How to optimize regioselectivity in electrophilic aromatic substitution reactions of this compound?
- Methodological Answer :
- Directing Group Analysis : The 3-amino group is a strong ortho/para-director, while methoxy groups are meta-directors. Competition experiments (e.g., nitration) show dominant substitution at the 4-position due to steric hindrance at 2,6-positions .
- Kinetic vs. Thermodynamic Control : Low-temperature reactions favor kinetic products (e.g., 4-nitro derivatives), while prolonged heating shifts equilibrium toward thermodynamically stable isomers .
Q. What analytical workflows resolve contradictions in purity assessments between HPLC and NMR data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
